molecular formula C10H12BrNO B2466722 8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 853683-76-8

8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No.: B2466722
CAS No.: 853683-76-8
M. Wt: 242.116
InChI Key: LQSGLQSQTGNHEM-UHFFFAOYSA-N
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Description

“8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine” is a chemical compound with the CAS Number: 625394-65-2 . It has a molecular weight of 214.06 . The compound is a brown liquid at room temperature .


Synthesis Analysis

The synthesis of such compounds has been a topic of interest for many organic and pharmaceutical chemists . The methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a unique identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a brown liquid at room temperature .

Scientific Research Applications

1. Novel Synthesis Methods

  • A study by 詹淑婷 (2012) discussed innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, a category which includes 8-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[1,4]oxazine. This research is significant in the field of biology and medication, offering new approaches for developing these compounds (詹淑婷, 2012).

2. Therapeutic Applications

  • Ohno et al. (2006) developed 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists. These compounds hold promise for novel treatments in anti-thrombotic and cardiovascular fields (Ohno et al., 2006).

3. Agricultural Applications

  • Huang et al. (2005) synthesized 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, demonstrating their effectiveness as herbicides. This study highlights the potential use of such compounds in agricultural settings (Huang et al., 2005).

4. Enzymatic Synthesis

  • López-Iglesias et al. (2015) developed a method for the asymmetric synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazines. This process is significant for creating specific molecular structures for pharmaceutical applications (López-Iglesias et al., 2015).

5. Neuroprotective Agents

  • Largeron et al. (2001) investigated 8-alkylamino-1,4-benzoxazine antioxidants, finding that they have neuroprotective activity, potentially offering a novel approach for treating brain damage (Largeron et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

8-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2)6-12-8-5-3-4-7(11)9(8)13-10/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSGLQSQTGNHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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